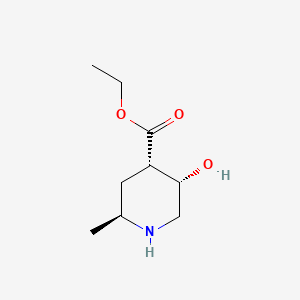
ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is substituted with a hydroxy group and an ethyl ester group. The stereochemistry of the compound is defined by the (2S,4S,5S) configuration, which plays a crucial role in its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and consistent stereochemistry. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TsCl in pyridine followed by nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, where it can act as an inhibitor or activator. The hydroxy and ester groups play key roles in forming hydrogen bonds and other interactions with the target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-2-oxobutyrate: Another chiral ester with different functional groups and reactivity.
®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol: A complex chiral molecule with applications in antimicrobial research.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxy and ester groups, which confer distinct reactivity and biological properties.
Biological Activity
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate, with the CAS number 2806729-75-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related piperidine compounds. For instance:
- Inhibition of Bacterial Growth : Compounds structurally related to this compound have demonstrated potent antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL .
Pharmacological Studies
Pharmacological evaluations indicate that this compound may possess therapeutic potential in treating conditions influenced by metabolic dysregulation:
- Obesity and Metabolic Disorders : Research suggests that piperidine derivatives could modulate pathways associated with appetite regulation and energy balance, making them candidates for obesity treatment .
Case Studies and Research Findings
Several studies have explored the biological implications of piperidine derivatives:
- Study on Antibacterial Properties :
- Neuropharmacological Effects :
- Metabolic Impact :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl (2S,4S,5S)-5-hydroxy-2-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h6-8,10-11H,3-5H2,1-2H3/t6-,7-,8+/m0/s1 |
InChI Key |
QZLKVVIHGBWBFH-BIIVOSGPSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](NC[C@H]1O)C |
Canonical SMILES |
CCOC(=O)C1CC(NCC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















